Apelin-12 (human, bovine, mouse, rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

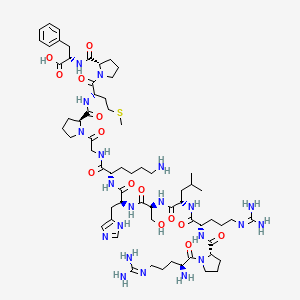

Apelin-12 est un peptide composé de douze acides aminés, dérivé du précurseur d'apeline plus grandApelin-12 joue un rôle important dans divers processus physiologiques, notamment la régulation cardiovasculaire, l'homéostasie des fluides et le métabolisme énergétique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'Apelin-12 implique généralement la synthèse peptidique en phase solide (SPPS) utilisant la méthodologie Fmoc (9-fluorénylméthoxycarbonyle). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La protection temporaire de la fonction guanidine des résidus d'arginine par protonation (formation de sel) est utilisée pendant la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle d'Apelin-12 suit des principes similaires à la synthèse en laboratoire mais à une plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l'efficacité. Le processus implique l'utilisation de réactifs de haute pureté et des mesures de contrôle qualité rigoureuses pour produire des peptides adaptés aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Apelin-12 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier le peptide afin d'améliorer sa stabilité et sa bioactivité.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés pour introduire des ponts disulfures, améliorant la stabilité du peptide.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) peuvent être utilisés pour rompre les ponts disulfures si nécessaire.

Substitution : Les résidus d'acides aminés peuvent être substitués à l'aide de réactifs spécifiques pour modifier les propriétés du peptide.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés présentant une stabilité, une bioactivité et une résistance à la dégradation enzymatique améliorées .

Applications De Recherche Scientifique

Apelin-12 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Joue un rôle dans la compréhension des voies de signalisation cellulaire et des interactions récepteur-ligand.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, les troubles métaboliques et la neuroprotection.

Industrie : Utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides

5. Mécanisme d'action

Apelin-12 exerce ses effets en se liant au récepteur d'apeline (APJ), un récepteur couplé aux protéines G. Lors de la liaison, il active diverses voies de signalisation intracellulaires, notamment la voie de la phosphatidylinositol 3-kinase (PI3K), la voie de la kinase régulée par le signal extracellulaire (ERK) et la voie du facteur nucléaire kappa B (NF-κB). Ces voies régulent des processus tels que la prolifération cellulaire, la migration et la survie .

Composés similaires :

- Apelin-13

- Apelin-17

- Apelin-36

- [Pyr1]-Apelin-13

Comparaison : Par rapport aux autres isoformes d'apeline, Apelin-12 est caractérisé par sa chaîne peptidique plus courte, ce qui peut influencer son affinité de liaison et son activité biologique. Apelin-13 et [Pyr1]-Apelin-13 sont connus pour leur puissance biologique plus élevée, tandis qu'Apelin-36 a une chaîne peptidique plus longue et des propriétés fonctionnelles différentes .

Unicité : La structure unique d'Apelin-12 lui permet d'être un fragment actif minimal du précurseur d'apeline, ce qui en fait un outil précieux pour étudier les aspects fondamentaux des interactions et des mécanismes de signalisation du récepteur d'apeline .

Mécanisme D'action

Apelin-12 exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways regulate processes such as cell proliferation, migration, and survival .

Comparaison Avec Des Composés Similaires

- Apelin-13

- Apelin-17

- Apelin-36

- [Pyr1]-Apelin-13

Comparison: Compared to other apelin isoforms, Apelin-12 is characterized by its shorter peptide chain, which may influence its binding affinity and biological activity. Apelin-13 and [Pyr1]-Apelin-13 are known for their higher biological potency, while Apelin-36 has a longer peptide chain and different functional properties .

Uniqueness: Apelin-12’s unique structure allows it to be a minimal active fragment of the apelin precursor, making it a valuable tool for studying the fundamental aspects of apelin receptor interactions and signaling mechanisms .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIODTAJAFBDDGP-TZIGXLGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H103N21O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2517898.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)